molecular formula C9H5ClN2O3S B1668747 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone CAS No. 748777-47-1

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Cat. No.: B1668747
CAS No.: 748777-47-1
M. Wt: 256.67 g/mol
InChI Key: RBOAUBASDMUWJM-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is an organic compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The compound features a chloro substituent at the 5-position and a nitrophenyl group at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using sulfur and a base to yield the desired isothiazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the isothiazolone ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 5-Amino-2-(4-nitrophenyl)-3(2H)-isothiazolone.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

    Hydrolysis: Breakdown products including 4-nitroaniline and other fragments.

Scientific Research Applications

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.

    Industry: Utilized as a preservative in various products, including paints, adhesives, and personal care items.

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-isothiazolin-3-one: Another isothiazolone with similar antimicrobial properties.

    1,2-Benzisothiazolin-3-one: Known for its use as a preservative in industrial applications.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other isothiazolones for enhanced antimicrobial activity.

Uniqueness

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is unique due to the presence of both a chloro and a nitrophenyl group, which contribute to its distinct chemical reactivity and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAUBASDMUWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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